molecular formula C12H15ClN2O3S2 B6971373 2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide

2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide

Cat. No.: B6971373
M. Wt: 334.8 g/mol
InChI Key: XWGIFKNWHUFFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a chloro group, a cyano group, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as 2-alkythio-4-chloro-N-(imino-heteroaryl)methylbenzenesulfonamide .

Uniqueness

What sets 2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-cyano-N-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S2/c1-9(8-19(3)16)15(2)20(17,18)12-5-4-10(7-14)6-11(12)13/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGIFKNWHUFFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N(C)S(=O)(=O)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.